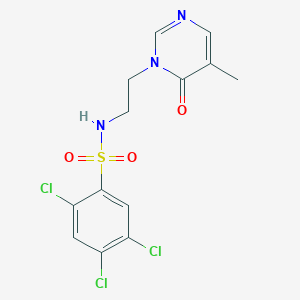

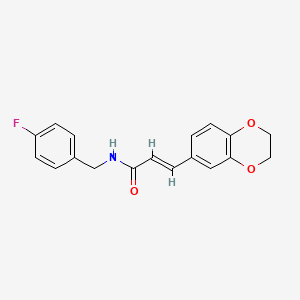

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, also known as BDBP, is an organic compound belonging to the class of substituted benzodioxin-6-yl propenamides. It is a synthetic compound that has gained attention due to its potential applications in the fields of medicine, biochemistry and pharmacology. BDBP has a wide range of properties, such as being a potent agonist of the GPR119 receptor, a potential inhibitor of the enzyme aldose reductase, and a potential antioxidant.

Applications De Recherche Scientifique

Na+/Ca2+ Exchange Inhibition

- Application : YM-244769, a compound related to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-2-propenamide, shows potent Na+/Ca2+ exchange inhibition, with potential therapeutic applications in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This could be particularly relevant in neurological disorders and injuries (Iwamoto & Kita, 2006).

Antibacterial and Anti-inflammatory Applications

- Application : Synthesized sulfonamides bearing a 1,4-benzodioxin ring demonstrated significant antibacterial activity against various bacterial strains and inhibitory action against the lipoxygenase enzyme. This suggests potential therapeutic applications for inflammatory ailments and bacterial infections (Abbasi et al., 2017).

Photodynamic Therapy for Cancer

- Application : A zinc phthalocyanine derivative, with a structure related to the compound , showed high singlet oxygen quantum yield. This suggests its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Radiolabeling for Imaging

- Application : Derivatives of this compound, like fluorine-18 labeled benzodioxin piperazines, can be used for in vivo imaging of dopamine D4 receptors, relevant in neurological and psychiatric research (Kügler, Ermert, & Coenen, 2013).

Anticancer Agents

- Application : New benzothiazole acylhydrazones were synthesized and showed potential as anticancer agents. They demonstrated inhibitory effects on cancer cell lines and induced apoptosis in breast cancer cells, indicating the potential for therapeutic use in oncology (Osmaniye et al., 2018).

Anticonvulsant Agents

- Application : Benzothiazole derivatives showed significant anticonvulsant activity in models of epilepsy, suggesting their potential as new therapeutic agents for seizure disorders (Liu et al., 2016).

Propriétés

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c19-15-5-1-14(2-6-15)12-20-18(21)8-4-13-3-7-16-17(11-13)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,20,21)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZWSDXXAKVOLG-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2765988.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2765995.png)

![3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2765996.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2765997.png)

![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)